molecular formula C29H36BClFNO5 B13687501 [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester

[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester

Cat. No.: B13687501
M. Wt: 543.9 g/mol
InChI Key: XUDVXPBOMVUYKT-UHFFFAOYSA-N
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Description

[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is a complex organic compound that belongs to the class of boronic esters Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydrobenzofurane core: This can be achieved through a cyclization reaction involving a phenyl-substituted precursor.

    Introduction of the bromo and chloro substituents: These halogens can be introduced via electrophilic aromatic substitution reactions.

    Formation of the pyrrolidinyl group: This step involves the addition of a pyrrolidine ring to the core structure.

    Boronic ester formation: The final step involves the reaction of the intermediate with pinacol boronic acid under mild conditions to form the boronic ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.

Chemical Reactions Analysis

Types of Reactions

[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The halogens can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include the corresponding boronic acids, hydrogenated derivatives, and substituted derivatives, depending on the specific reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, this compound has potential applications as a precursor for the synthesis of biologically active molecules

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its boronic ester group allows for the formation of strong covalent bonds with other molecules, making it useful in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] involves its ability to form covalent bonds with other molecules through its boronic ester group. This allows it to participate in various chemical reactions, including Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the additional substituents present in [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester].

    3,4-Diaminophenylboronic Acid Pinacol Ester: Contains amino groups instead of halogens and pyrrolidinyl groups.

    (Dimethylphenylsilyl)boronic Acid Pinacol Ester: Contains a silyl group instead of the halogens and pyrrolidinyl groups.

Uniqueness

This compound] is unique due to its combination of halogen, pyrrolidinyl, and boronic ester groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C29H36BClFNO5

Molecular Weight

543.9 g/mol

IUPAC Name

tert-butyl 2-[5-chloro-6-fluoro-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1-benzofuran-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C29H36BClFNO5/c1-26(2,3)36-25(34)33-15-11-14-22(33)29(18-12-9-8-10-13-18)17-19-21(35-29)16-20(32)24(31)23(19)30-37-27(4,5)28(6,7)38-30/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3

InChI Key

XUDVXPBOMVUYKT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CC(OC3=CC(=C2Cl)F)(C4CCCN4C(=O)OC(C)(C)C)C5=CC=CC=C5

Origin of Product

United States

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